Pinometostat

Epigenetics Leukemia Chemical Biology

Pinometostat (EPZ-5676) is the definitive DOT1L inhibitor for translational epigenetic research—the only DOT1L inhibitor with Phase 1 clinical safety data, >37,000-fold selectivity over other PMTs, sub-nanomolar binding (Ki=80 pM), and an exceptionally long target residence time (>24 hr). Use as a gold-standard positive control for H3K79me2/3 assays, as a reference standard for benchmarking new DOT1L-targeting entities, or in MLL-r xenograft models requiring clinically relevant exposure data. Not interchangeable with research-grade DOT1L analogs (e.g., EPZ004777, SGC0946) lacking clinical validation.

Molecular Formula C30H42N8O3
Molecular Weight 562.7 g/mol
CAS No. 1380288-88-9
Cat. No. B8270097
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePinometostat
CAS1380288-88-9
Molecular FormulaC30H42N8O3
Molecular Weight562.7 g/mol
Structural Identifiers
SMILESCC(C)N(CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O)C4CC(C4)CCC5=NC6=C(N5)C=C(C=C6)C(C)(C)C
InChIInChI=1S/C30H42N8O3/c1-16(2)37(13-22-25(39)26(40)29(41-22)38-15-34-24-27(31)32-14-33-28(24)38)19-10-17(11-19)6-9-23-35-20-8-7-18(30(3,4)5)12-21(20)36-23/h7-8,12,14-17,19,22,25-26,29,39-40H,6,9-11,13H2,1-5H3,(H,35,36)(H2,31,32,33)/t17?,19?,22-,25-,26-,29-/m1/s1
InChIKeyLXFOLMYKSYSZQS-XKHGBIBOSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pinometostat (EPZ-5676, CAS 1380288-88-9): A First-in-Class DOT1L Inhibitor for MLL-Rearranged Leukemia Research and Procurement


Pinometostat (EPZ-5676, CAS 1380288-87-8) is a first-in-class, S-adenosyl methionine (SAM) competitive, small molecule inhibitor of the histone methyltransferase DOT1L (Disruptor of Telomeric Silencing 1-like) [1]. It exhibits sub-nanomolar binding affinity for DOT1L and demonstrates profound selectivity against a broad panel of other protein methyltransferases (PMTs) [1]. Its primary mechanism of action involves blocking the aberrant methylation of histone H3 at lysine 79 (H3K79), a hallmark of leukemogenesis driven by Mixed Lineage Leukemia (MLL) gene rearrangements [2]. As the first DOT1L inhibitor to enter clinical trials, pinometostat serves as a critical tool compound and reference standard in translational epigenetic research [1].

Pinometostat vs. Other DOT1L Inhibitors: Why Compound Selection Demands Quantitative Selectivity and PK Profiling


While several DOT1L inhibitors exist, such as EPZ004777, SGC0946, and the preclinical candidate MU1656, they cannot be considered functionally interchangeable with pinometostat. Pinometostat is uniquely distinguished by the combination of its extreme selectivity (>37,000-fold over other PMTs), its exceptionally long drug-target residence time (>24 hours), and a clinical safety profile established in Phase 1 trials [1]. In contrast, the earlier inhibitor EPZ004777 possesses only 1,200-fold selectivity and poor pharmacokinetic properties that preclude its clinical use [2]. Newer analogs like MU1656 show promise in improved metabolic stability but lack the established translational track record of pinometostat [3]. Therefore, procurement for studies requiring clinical translatability or stringent mechanistic interpretation hinges on pinometostat's specific, quantified properties detailed below.

Pinometostat (EPZ-5676) Evidence Guide: Quantified Differentiation for Scientific Procurement


Unmatched Selectivity: >37,000-Fold Discrimination Against Other Protein Methyltransferases

Pinometostat demonstrates extraordinary target selectivity, achieving a >37,000-fold preference for DOT1L over all other protein methyltransferases (PMTs) tested in a cell-free assay panel [1]. In stark contrast, the structurally related first-generation inhibitor EPZ004777 demonstrates only a >1,200-fold selectivity profile under comparable assay conditions [2]. This >30-fold improvement in selectivity window is a critical quantitative differentiator, establishing pinometostat as the superior tool for experiments where off-target PMT inhibition could confound data interpretation.

Epigenetics Leukemia Chemical Biology

Superior Cellular Potency: Pinometostat's Antiproliferative IC50 in MLL-r Cells

Pinometostat potently inhibits the proliferation of MLL-rearranged (MLL-r) leukemia cells, with an IC50 of 3.5 nM in the MV4-11 cell line [1]. This antiproliferative effect is selective, as demonstrated by a lack of activity against non-MLL-rearranged lines like K562 (IC50 >20 µM) [2]. This >5,700-fold difference in potency between MLL-r and non-MLL-r cells underscores its targeted mechanism. While other DOT1L inhibitors like SGC0946 also show cellular activity, pinometostat's combination of high potency and selectivity for MLL-r genotypes makes it the benchmark compound for validating genotype-specific dependencies in leukemia models.

Leukemia Cell Biology Drug Discovery

Clinical Translation Advantage: First and Only DOT1L Inhibitor with Validated Phase 1 Safety and PD Profile

Pinometostat is the first-in-class DOT1L inhibitor to have completed Phase 1 clinical trials in both adult and pediatric patients with MLL-r acute leukemia [1]. This clinical advancement provides an invaluable, publicly available dataset on its safety, pharmacokinetics (PK), and pharmacodynamics (PD) in humans, establishing a defined translational benchmark. Other DOT1L inhibitors, such as EPZ004777 and SGC0946, remain strictly preclinical tool compounds with no clinical development path due to poor pharmacokinetic properties or other liabilities [2]. For researchers aiming to bridge in vitro findings to in vivo models or clinical hypotheses, pinometostat is the only relevant choice. The clinical PK/PD relationship has been established, with dose-proportional plasma concentrations and on-target reduction of H3K79 methylation in patient blasts [3].

Translational Medicine Clinical Pharmacology Oncology

Structural Basis for Potency and Durability: Prolonged Drug-Target Residence Time

The exceptional potency of pinometostat is mechanistically linked to a drug-target residence time exceeding 24 hours, a feature derived from a conformational adaptation of the DOT1L protein upon inhibitor binding [1]. This long residence time translates to sustained cellular effects and a durable pharmacodynamic response even after compound washout [1]. While newer analogs like MU1656 may offer improved metabolic stability, their residence time on DOT1L has not been shown to match that of pinometostat [2]. For in vitro assays where extended target inhibition is crucial or where 'washout' experiments are used to study recovery of methylation, pinometostat's proven long residence time provides a distinct experimental advantage.

Structural Biology Enzymology Pharmacology

Validated In Vivo Efficacy and PK: Complete Tumor Regression in Xenograft Models

Pinometostat demonstrates robust and durable in vivo antitumor activity, achieving complete tumor regressions with no regrowth for up to 32 days post-treatment in a nude rat subcutaneous MV4-11 xenograft model when administered via 21-day continuous intravenous infusion [1]. This efficacy is supported by a defined preclinical PK profile, with an effective half-life of 0.25 hours in rats and 1.5 hours in dogs, necessitating continuous infusion to maintain target engagement [1]. In contrast, the preclinical candidate EPZ004777, while active in cellular assays, possesses PK properties unsuitable for in vivo dosing and clinical development [2]. Pinometostat's combination of validated in vivo tumor regression and a characterized PK/PD relationship provides a critical foundation for its use in translational oncology studies.

In Vivo Pharmacology Xenograft Models Pharmacokinetics

Pinometostat (EPZ-5676) in Practice: Recommended Research and Industrial Application Scenarios


Translational Studies of MLL-Rearranged Leukemia: Bridging In Vitro to In Vivo

Pinometostat is the definitive tool compound for translational research in MLL-r leukemias. Its well-characterized PK/PD profile from Phase 1 trials [1] allows researchers to design in vivo experiments with human-relevant exposures. Use pinometostat in xenograft models to validate the therapeutic potential of DOT1L inhibition and to explore combination strategies with standard-of-care chemotherapies or other epigenetic agents, leveraging the established dose-response and schedule dependency data [1].

Target Engagement and Epigenetic Mechanism-of-Action Studies

Pinometostat is ideal for experiments demanding unambiguous target engagement and interpretation of epigenetic modifications. Its >37,000-fold selectivity [1] ensures that observed changes in gene expression or chromatin state can be confidently attributed to DOT1L inhibition. Use pinometostat as a positive control in assays measuring H3K79me2/3 levels (e.g., Western blot, ChIP-seq), with an expected >85% reduction in H3K79me2 at 1 µM after 48 hours [1]. This makes it a powerful probe for dissecting the role of H3K79 methylation in transcriptional regulation.

Reference Standard for DOT1L Inhibitor Drug Discovery and Pharmacology

For groups developing next-generation DOT1L inhibitors or degraders, pinometostat serves as the essential reference standard. Its potency (Ki = 80 pM [1]), selectivity, and long residence time (>24 hours [1]) define the benchmark for new chemical entities. New compounds should be directly compared to pinometostat in parallel assays for enzymatic inhibition, cellular activity, and target residence time to demonstrate a meaningful improvement or differentiation.

Combinatorial Epigenetic Therapy Screening

Pinometostat is a key component for screening synergistic drug combinations in MLL-r leukemia models. The clinical data suggests that while pinometostat has single-agent activity, its optimal use may lie in combination therapy [1]. Researchers can utilize pinometostat in high-throughput combination screens with other epigenetic modulators (e.g., EZH2, LSD1 inhibitors) or standard AML chemotherapeutics to identify synergistic lethal interactions that overcome resistance mechanisms or enhance tumor cell killing.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pinometostat

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.